molecular formula C7H8F3NO2 B1481978 2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid CAS No. 2097964-50-4

2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid

Cat. No. B1481978
M. Wt: 195.14 g/mol
InChI Key: BBJFOXWMTYQZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid” is a complex organic molecule. It contains a cyanoethyl group (2-Cyanoethyl), which is a two-carbon chain with a nitrile group (-CN) attached . The “4,4,4-trifluorobutanoic acid” part suggests a four-carbon chain with three fluorine atoms attached to the fourth carbon and a carboxylic acid group (-COOH) at the end.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic chemistry reactions. For instance, 2-cyanoethylacetoacetate is prepared by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its structure and the conditions. For instance, cyanoethylation is a process for the attachment of CH2CH2CN group to another organic substrate .

Scientific Research Applications

  • Peptide Synthesis

    • Results/Outcomes : Successful synthesis of peptides, such as the pentapeptide leucine-enkaphalin, using 2-cyanoethyl protection .
  • DNA Synthesis

    • Results/Outcomes : Facilitates efficient DNA synthesis .

Safety And Hazards

While specific safety and hazard information for this compound is not available, similar compounds like Ethyl 2-cyanoacrylate are classified as combustible liquids. They may cause skin and eye irritation, and respiratory irritation .

Future Directions

The future directions would depend on the specific applications of the compound. For instance, in the field of RNA synthesis, there is ongoing research to improve the efficiency and versatility of the phosphoramidite method, which often involves the use of 2-cyanoethyl groups .

properties

IUPAC Name

2-(2-cyanoethyl)-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)4-5(6(12)13)2-1-3-11/h5H,1-2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJFOXWMTYQZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CC(F)(F)F)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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